molecular formula C13H10Br2O B8760669 1-(Dibromomethyl)-3-phenoxybenzene CAS No. 53874-67-2

1-(Dibromomethyl)-3-phenoxybenzene

Cat. No.: B8760669
CAS No.: 53874-67-2
M. Wt: 342.02 g/mol
InChI Key: XGCVFGOKEISJGC-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-3-phenoxybenzene (CAS: 53874-67-2) is a brominated aromatic compound with the molecular formula C₁₃H₁₀Br₂O and a molecular weight of 342.03 g/mol . It features a phenoxybenzene backbone substituted with a dibromomethyl (-CHBr₂) group at the para position. Key physical properties include a density of 1.68 g/cm³, a boiling point of 360.4°C (at 760 mmHg), and a flash point of 147.3°C . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in halogenation reactions and the preparation of bioactive molecules.

The correct identifier for this compound is CAS 53874-67-2.

Properties

CAS No.

53874-67-2

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

1-(dibromomethyl)-3-phenoxybenzene

InChI

InChI=1S/C13H10Br2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H

InChI Key

XGCVFGOKEISJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxybenzene Scaffold

Table 1: Key Properties of Phenoxybenzene Derivatives
Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-(Dibromomethyl)-3-phenoxybenzene C₁₃H₁₀Br₂O -CHBr₂ 342.03 High lipophilicity; synthetic intermediate
1-(Bromomethyl)-3-phenoxybenzene C₁₃H₁₁BrO -CH₂Br 263.13 Lower reactivity; precursor for click chemistry
1-Bromo-3-phenoxybenzene C₁₂H₉BrO -Br 249.11 Solvent applications; simpler synthesis
1-(Azidomethyl)-3-phenoxybenzene C₁₃H₁₁N₃O -CH₂N₃ 237.25 Bioactive compound synthesis via click reactions
1-(Chloromethyl)-3-phenoxybenzene C₁₃H₁₁ClO -CH₂Cl 218.68 Lower stability; limited commercial use

Key Observations :

  • Dibromomethyl vs. Monobrominated Analogs: The dibromomethyl group enhances molecular weight and lipophilicity, making this compound more suitable for hydrophobic interactions in biological systems. For example, in molecular docking studies, higher lipophilicity correlates with stronger binding to enzymes like MtbDnaE2 .
  • Reactivity : Brominated derivatives (e.g., -CHBr₂, -CH₂Br) are more reactive in nucleophilic substitutions compared to chloro analogs (-CH₂Cl), enabling diverse synthetic applications .
  • Functional Group Impact : The azidomethyl derivative (-CH₂N₃) is critical in bioorthogonal chemistry (e.g., click reactions), whereas brominated variants are preferred in cross-coupling reactions .

Dibromomethyl-Substituted Compounds in Different Scaffolds

Table 2: Dibromomethyl Derivatives in Heterocyclic Systems
Compound Name Molecular Formula Scaffold Key Properties/Applications References
This compound C₁₃H₁₀Br₂O Phenoxybenzene Synthetic intermediate; high thermal stability
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) C₅H₃Br₂ClO₃ Furanone Potent carcinogen; disinfection byproduct
1-(Dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one C₁₇H₁₂Br₂O₅ Xanthone Antimicrobial activity; synthesized via Wohl-Ziegler bromination

Key Observations :

  • Synthetic Methods: The xanthone derivative is synthesized using radical bromination (NBS/BPO), similar to methods applicable to this compound .

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
  • Storage : Keep in amber glass containers at 2–8°C to prevent photolytic degradation .
    Note : Emergency protocols should include immediate ethanol rinsing for skin contact to deactivate residual bromine .

What strategies address conflicting data in the compound's spectroscopic characterization?

Advanced Research Question
Conflicting NMR/X-ray data often arise from polymorphism or solvent-dependent conformational changes. Mitigation strategies:

  • Dynamic NMR (DNMR) : Resolves rotational barriers in the dibromomethyl group (e.g., coalescence temperature analysis) .
  • Single-Crystal X-Ray Diffraction : Clarifies solid-state conformation, particularly the dihedral angle between phenoxy and dibromomethyl groups .
  • DFT Calculations : Predict and compare theoretical vs. experimental spectra to identify discrepancies .

How is computational modeling used to predict the biological activity of derivatives of this compound?

Advanced Research Question

  • Molecular Docking : Screens derivatives against targets like MtbDnaE2 (tuberculosis enzyme). Compounds with phosphonate ester side chains (e.g., C1 in ) show high binding affinity via hydrophobic interactions .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl vs. bromine) with antibacterial IC₅₀ values .
    Limitation : False positives may occur due to oversimplified solvation models in docking simulations .

What role does this compound play in synthesizing metal-organic frameworks (MOFs)?

Advanced Research Question
The compound serves as a halogenated linker precursor:

  • Post-Synthetic Modification : Bromine atoms are replaced with azide groups for "click chemistry" to attach functional moieties (e.g., carboxylates for MOF node binding) .
  • Structural Tuning : The phenoxy group enhances thermal stability in MOFs, as evidenced by TGA showing decomposition above 300°C .
    Challenge : Achieving uniform substitution without framework collapse requires controlled reaction kinetics .

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